N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl-bis(oxiran-2-ylmethyl)azanium;6-hydroxy-6-oxohexanoate;hydrochloride

Description

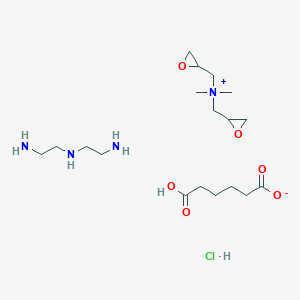

The compound N'-(2-aminoethyl)ethane-1,2-diamine; dimethyl-bis(oxiran-2-ylmethyl)azanium; 6-hydroxy-6-oxohexanoate; hydrochloride is a multi-component system comprising:

N'-(2-aminoethyl)ethane-1,2-diamine: A branched polyamine ligand with two aminoethyl groups attached to ethane-1,2-diamine. This structure is analogous to triethylenetetramine (trien) but differs in substitution patterns .

Dimethyl-bis(oxiran-2-ylmethyl)azanium: A quaternary ammonium compound featuring two epoxy (oxirane) groups. The epoxy moieties suggest reactivity in crosslinking or polymerization, similar to epichlorohydrin derivatives .

6-Hydroxy-6-oxohexanoate: A cyclic keto-hydroxy acid derivative, structurally related to adipic acid but with a lactone-like configuration .

Hydrochloride: Indicates the compound is a salt, likely enhancing solubility and stability.

Below, we compare it to structurally or functionally related compounds.

Properties

CAS No. |

61840-27-5 |

|---|---|

Molecular Formula |

C18H39ClN4O6 |

Molecular Weight |

443.0 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl-bis(oxiran-2-ylmethyl)azanium;6-hydroxy-6-oxohexanoate;hydrochloride |

InChI |

InChI=1S/C8H16NO2.C6H10O4.C4H13N3.ClH/c1-9(2,3-7-5-10-7)4-8-6-11-8;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;/h7-8H,3-6H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,1-6H2;1H/q+1;;;/p-1 |

InChI Key |

UQXIXUSGPPVGQT-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC1CO1)CC2CO2.C(CCC(=O)[O-])CC(=O)O.C(CNCCN)N.Cl |

Related CAS |

61840-27-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Coordination Chemistry: N'-(2-aminoethyl)ethane-1,2-diamine forms stable complexes with Ag(I) in DMF, though side reactions occur in propylene carbonate (PC) due to steric effects . Its branched structure may reduce coordination flexibility compared to linear trien. Triethylenetetramine (trien) is widely used in metal ion sequestration (e.g., Cu(II), Ni(II)), but the branched analog here may offer improved selectivity for larger ions .

Catalytic Activity :

- Epoxy-containing ligands like dimethyl-bis(oxiran-2-ylmethyl)azanium are less studied in catalysis compared to pyridylmethyl analogs (e.g., MEP). However, epoxy groups could facilitate oxidative transformations or serve as anchoring sites in heterogeneous systems .

Polymer Applications: The combination of N'-(2-aminoethyl)ethane-1,2-diamine and epoxy groups suggests utility in epoxy-amine thermosets, similar to polycondensation products of adipic acid and diamines . 6-Hydroxy-6-oxohexanoate may act as a chain extender or crosslinker in polyesters, analogous to adipic acid derivatives .

Safety and Environmental Impact: Compounds containing N-(2-aminoethyl)ethane-1,2-diamine are classified as non-hazardous in safety data sheets (SDS), suggesting low acute toxicity .

Preparation Methods

Catalytic Hydrogenation of Iminodiacetonitrile (IDAN)

The primary industrial route to DETA involves hydrogenation of iminodiacetonitrile (IDAN). As detailed in EP 2684862 A1, IDAN is dissolved in an organic solvent (e.g., methanol or ethanol) and stabilized with metallic oxides or carbonates to prevent decomposition. A heterogeneous catalyst, typically Raney nickel or cobalt, facilitates hydrogenation at 70–90°C under 9–14 MPa hydrogen pressure. The reaction proceeds via intermediate formation of iminodiacetic acid diamide, which is further reduced to DETA.

Table 1: Optimized Conditions for IDAN Hydrogenation

| Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature | 70–90°C | Raney Ni/Co | 85–92 |

| Pressure | 9–14 MPa | Anion exchange resin | – |

| Solvent | Methanol | Stabilizer: MgO | – |

Alternative Amination Routes

Secondary methods include reductive amination of ethanolamine derivatives. For example, reacting ethylene oxide with ammonia under high-pressure conditions yields a mixture of ethylenediamine (EDA), DETA, and triethylenetetramine (TETA). Separation via distillation or ion exchange chromatography isolates DETA.

Preparation of Dimethyl-bis(oxiran-2-ylmethyl)azanium

Epoxidation of Quaternary Ammonium Precursors

This quaternary ammonium epoxide is synthesized through alkylation of dimethylamine with epichlorohydrin. The reaction occurs in aqueous alkaline media, where epichlorohydrin undergoes nucleophilic attack by dimethylamine, followed by epoxide ring closure.

$$

\text{(CH}3\text{)}2\text{NH} + 2 \text{C}3\text{H}5\text{OCl} \rightarrow \text{(CH}3\text{)}2\text{N}^+(\text{CH}2\text{C}2\text{H}3\text{O})2 \cdot \text{Cl}^- + 2 \text{HCl}

$$

The chloride counterion is exchanged for hydroxide via anion exchange resin, yielding the target compound.

Table 2: Epoxidation Reaction Parameters

| Reagent Ratio (Dimethylamine:Epichlorohydrin) | Temperature | pH | Epoxide Purity (%) |

|---|---|---|---|

| 1:2.2 | 40–50°C | 10–12 | 94–98 |

Synthesis of 6-Hydroxy-6-oxohexanoate

Oxidation of 6-Hydroxyhexanoic Acid

6-Hydroxyhexanoic acid is oxidized using potassium permanganate (KMnO₄) in acidic conditions to form 6-oxohexanoic acid, which is subsequently esterified with benzyl alcohol via Steglich esterification. The hydroxyl group is protected during oxidation to prevent over-oxidation to adipic acid.

Table 3: Oxidation and Esterification Conditions

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Water | 60°C | 78 |

| Esterification | DCC, DMAP | Dichloromethane | 25°C | 85 |

Formation of Hydrochloride Salt

The final step involves protonation of the amine groups in DETA with hydrochloric acid. Stoichiometric HCl is added to an ethanolic solution of DETA at 0–5°C, precipitating the hydrochloride salt. Filtration and recrystallization from ethanol/ether yield the pure product.

Integration of Components

The multicomponent system is assembled via sequential mixing under controlled conditions:

- DETA hydrochloride is dissolved in deionized water.

- Dimethyl-bis(oxiran-2-ylmethyl)azanium is added dropwise at pH 7–8 to prevent epoxide ring opening.

- 6-Hydroxy-6-oxohexanoate is introduced as a sodium salt to enhance solubility.

Table 4: Final Composite Formulation

| Component | Concentration (wt%) | Role |

|---|---|---|

| DETA hydrochloride | 45–50 | Crosslinking agent |

| Dimethyl-bis(oxiran-2-ylmethyl)azanium | 30–35 | Cationic stabilizer |

| 6-Hydroxy-6-oxohexanoate | 15–20 | Chelating agent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing this multi-component compound?

- Methodology : The compound’s synthesis involves epoxy-amine crosslinking (due to dimethyl-bis(oxiran-2-ylmethyl)azanium) and acid-base neutralization (6-hydroxy-6-oxohexanoate and hydrochloride). A stepwise approach is recommended:

Epoxy-amine reaction : React dimethyl-bis(oxiran-2-ylmethyl)azanium with N'-(2-aminoethyl)ethane-1,2-diamine in polar solvents (e.g., ethanol/water) at 60–80°C for 6–12 hours. Monitor progress via FTIR for epoxy ring opening (disappearance of ~910 cm⁻¹ peak) .

Counterion incorporation : Add 6-hydroxy-6-oxohexanoate and HCl to the reaction mixture under controlled pH (3–5) to precipitate the final product. Validate via ion chromatography and elemental analysis .

- Key considerations : Adjust stoichiometry to avoid over-crosslinking, which may reduce solubility.

Q. How can researchers characterize the structural and functional properties of this compound?

- Analytical techniques :

- NMR : Use ¹H/¹³C NMR to confirm amine-epoxide adducts and quaternary ammonium formation .

- Mass spectrometry (HRMS) : Identify molecular ions and fragmentation patterns to verify the multi-component structure .

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the hydrochloride counterion (decomposition ~200–250°C) .

Advanced Research Questions

Q. How can conflicting data on crosslinking efficiency and degradation rates be resolved?

- Hypothesis-driven approach : Contradictions may arise from variations in solvent polarity, curing time, or impurities. Design experiments to isolate variables:

Controlled aging studies : Expose samples to humidity (40–80% RH) and track crosslink density via swelling experiments (ASTM D2765) .

Kinetic modeling : Apply Arrhenius equations to degradation data, comparing activation energies across experimental batches .

- Advanced tools : Use COMSOL Multiphysics to simulate epoxy-amine reaction kinetics under different conditions .

Q. What theoretical frameworks guide the study of this compound’s reactivity with biomolecules?

- Conceptual basis : Link to supramolecular chemistry (host-guest interactions) and density functional theory (DFT) for predicting binding affinities with DNA/proteins .

- Experimental validation :

Fluorescence quenching assays : Measure interactions with tryptophan-rich proteins (e.g., albumin) using Stern-Volmer plots .

Molecular docking : Compare computational predictions (e.g., AutoDock Vina) with empirical binding constants .

Q. How can researchers optimize the compound’s application in pH-responsive drug delivery systems?

- Design principles :

Encapsulation efficiency : Use dynamic light scattering (DLS) to optimize nanoparticle size (target: 50–200 nm) during solvent evaporation .

pH-triggered release : Test drug release profiles in simulated physiological buffers (pH 5.0 vs. 7.4) using HPLC quantification .

- Challenges : Address burst release by modifying crosslinker density or incorporating hydrophobic modifiers .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles for this compound?

- Critical factors :

- Purity : Trace solvents (e.g., residual epichlorohydrin) may skew MTT assay results. Validate via GC-MS .

- Cell-line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., cisplatin) .

Methodological Innovations

Q. What advanced computational tools predict the compound’s behavior in complex matrices?

- AI-driven approaches :

Machine learning (ML) : Train models on existing reaction datasets (e.g., PubChem) to predict optimal synthetic conditions .

Molecular dynamics (MD) : Simulate interactions with lipid bilayers using GROMACS to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.